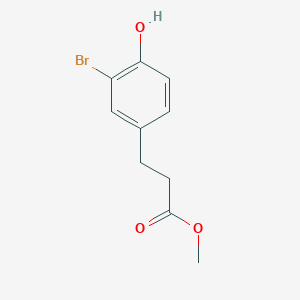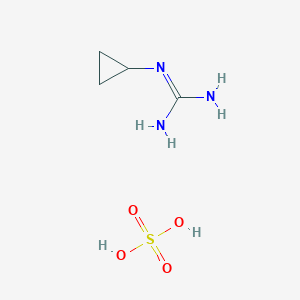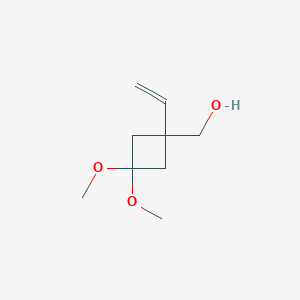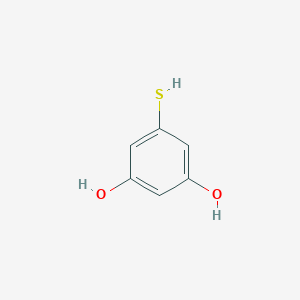
5-Sulfanylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Sulfanylbenzene-1,3-diol, also known as 5-mercapto-resorcinol, is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by the presence of two hydroxyl groups and a thiol group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfanylbenzene-1,3-diol typically involves the introduction of thiol and hydroxyl groups onto a benzene ring. One common method is the reduction of 5-nitrobenzene-1,3-diol followed by thiolation. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH₄) and thiolating agents like thiourea .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions: 5-Sulfanylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted benzene derivatives.
科学研究应用
5-Sulfanylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals
作用机制
The mechanism of action of 5-sulfanylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
- 5-Mercapto-resorcinol
- 3,5-Dihydroxythiophenol
- 3,5-Dihydroxy-1-mercapto-benzol
Comparison: 5-Sulfanylbenzene-1,3-diol is unique due to its specific arrangement of hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant properties and greater versatility in synthetic applications .
属性
分子式 |
C6H6O2S |
|---|---|
分子量 |
142.18 g/mol |
IUPAC 名称 |
5-sulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C6H6O2S/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H |
InChI 键 |
OWGYJLPOGIKBHP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1O)S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


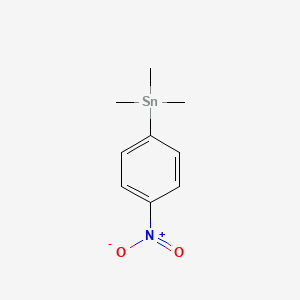
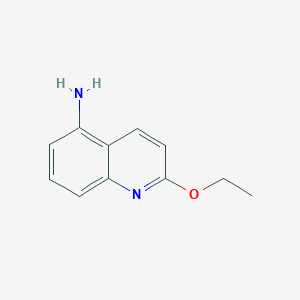
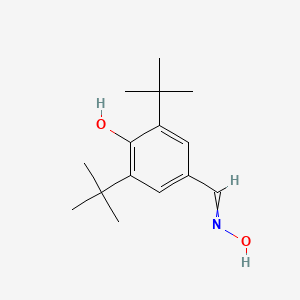
![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)
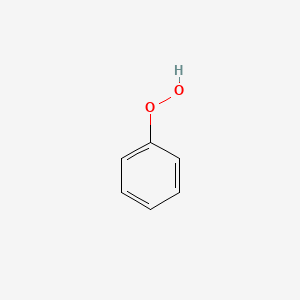
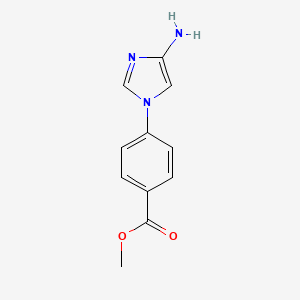

![Acetic acid, [(1-ethoxyethyl)thio]-](/img/structure/B8669440.png)
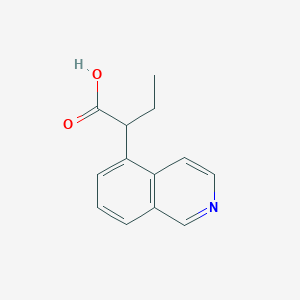
![7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8669453.png)
